molecular formula C16H31N5 B13809478 6-Tridecyl-1,3,5-triazine-2,4-diamine CAS No. 6134-02-7

6-Tridecyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13809478
CAS No.: 6134-02-7
M. Wt: 293.45 g/mol
InChI Key: IHZNXUFURDYYKI-UHFFFAOYSA-N
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Description

6-Tridecyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H31N5 and a molecular weight of 293.45 g/mol . It is characterized by a triazine ring substituted with a tridecyl chain and two amino groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tridecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of biguanide with myristoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Biguanide reacts with myristoyl chloride in the presence of a suitable solvent.

    Step 2: The reaction mixture is heated to facilitate the formation of the triazine ring.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Tridecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into different reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Reduction Products: Reduced forms of the triazine ring.

    Substitution Products: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-Tridecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tridecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Tridecyl-1,3,5-triazine-2,4-diamine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

6134-02-7

Molecular Formula

C16H31N5

Molecular Weight

293.45 g/mol

IUPAC Name

6-tridecyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)21-16(18)20-14/h2-13H2,1H3,(H4,17,18,19,20,21)

InChI Key

IHZNXUFURDYYKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

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